BenchChemオンラインストアへようこそ!

Icosa-5,8,11,14,17-pentaen-19-ynoic acid

Lipid metabolism Click chemistry probe Bacterial fatty acid profiling

Icosa-5,8,11,14,17-pentaen-19-ynoic acid, also known as eicosapentaenoic acid (EPA) alkyne or ω‑ethynyl EPA (eEPA), is a chemically modified derivative of the ω‑3 polyunsaturated fatty acid EPA in which the natural ω‑terminal methyl group is replaced by an ethynyl (alkyne) moiety. The compound is supplied as a solution in ethanol at ≥95% purity and is formally designated as the 5Z,8Z,11Z,14Z,17Z‑configured C20:7 fatty acid (molecular formula C20H26O2, MW 298.4 g/mol).

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
Cat. No. B10764889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,8,11,14,17-pentaen-19-ynoic acid
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)
InChIKeyFCLMKCFLVGHPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icosa-5,8,11,14,17-pentaen-19-ynoic Acid (EPA Alkyne) – A Clickable ω-3 Polyunsaturated Fatty Acid Probe for Metabolic Tracing


Icosa-5,8,11,14,17-pentaen-19-ynoic acid, also known as eicosapentaenoic acid (EPA) alkyne or ω‑ethynyl EPA (eEPA), is a chemically modified derivative of the ω‑3 polyunsaturated fatty acid EPA in which the natural ω‑terminal methyl group is replaced by an ethynyl (alkyne) moiety [1]. The compound is supplied as a solution in ethanol at ≥95% purity and is formally designated as the 5Z,8Z,11Z,14Z,17Z‑configured C20:7 fatty acid (molecular formula C20H26O2, MW 298.4 g/mol) .

Why Unmodified EPA Cannot Substitute for Icosa-5,8,11,14,17-pentaen-19-ynoic Acid in Metabolic Tracing Applications


Unmodified eicosapentaenoic acid (EPA, 20:5 n‑3) lacks a bioorthogonal reactive handle, rendering it invisible to click chemistry‑based detection and enrichment workflows. Icosa‑5,8,11,14,17‑pentaen‑19‑ynoic acid incorporates a terminal alkyne at the ω‑position that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for covalent attachment of fluorophores, biotin, or mass tags [1]. Critically, the ω‑terminal placement preserves native acyl‑CoA synthetase and acyltransferase recognition, allowing the probe to enter endogenous lipid metabolic pathways, whereas unmodified EPA cannot be selectively detected in complex biological matrices [2].

Quantitative Comparator-Based Evidence for Selecting Icosa-5,8,11,14,17-pentaen-19-ynoic Acid


In Vivo Functional Complementation: eEPA Fully Rescues EPA‑Deficient Phenotype in Shewanella livingstonensis Ac10

In an EPA‑deficient mutant (ΔEPA) of S. livingstonensis Ac10, exogenous supplementation with the target compound eEPA restored physiological function to a degree indistinguishable from native EPA. The growth retardation and abnormal morphology observed at 4 °C were almost completely suppressed by eEPA, mirroring the effect of EPA supplementation [1]. This demonstrates that the ω‑terminal alkyne modification does not disrupt the compound's ability to fulfill the essential structural role of EPA in bacterial membrane homeostasis.

Lipid metabolism Click chemistry probe Bacterial fatty acid profiling

Membrane Phospholipid Incorporation: eEPA Achieves Equivalent Incorporation Level to Endogenous EPA

When supplemented to the ΔEPA strain, eEPA was incorporated into membrane phospholipids at a level of 5.3% of total fatty acids, closely matching the endogenous EPA level of approximately 5% in the wild‑type parent strain [1]. Mass spectrometric analysis confirmed that eEPA was esterified into the same phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) species that normally carry EPA, indicating preserved acyltransferase substrate specificity [1].

Phospholipid profiling Fatty acid incorporation Click chemistry lipidomics

Growth Rate Restoration: eEPA‑Supplemented ΔEPA Doubling Time Matches EPA‑Supplemented Control

The doubling time of the ΔEPA strain cultured at 4 °C with 0.13 mM eEPA was 10.3 h, compared to 9.9 h with an equivalent concentration of native EPA [1]. This represents a difference of only 0.4 h (4%), well within experimental variability, confirming that eEPA supports growth kinetics equivalent to those sustained by unmodified EPA [1].

Bacterial growth assay Fatty acid complementation Probe validation

Orthogonal Detection Modalities: Simultaneous Raman and Click Chemistry Readout Not Available with Native EPA

The ω‑terminal ethynyl group of the target compound generates a characteristic Raman scattering signal in the cellular‑silent region (~2120 cm⁻¹), enabling direct label‑free visualization by Raman microscopy, a capability absent in unmodified EPA [1]. The same alkyne moiety serves as a bioorthogonal handle for CuAAC‑based click chemistry, allowing covalent conjugation to azide‑functionalized fluorophores, biotin, or mass tags for downstream enrichment and detection [2]. This dual‑modality readout cannot be achieved with native EPA or with internally‑modified alkynyl fatty acids where the triple bond is not terminal.

Raman microscopy Click chemistry Bioorthogonal labeling

Metabolic Fidelity Relative to Parent Fatty Acid: Class‑Level Evidence from the 19‑Alkyne Arachidonic Acid Analog Informs EPA Alkyne Selection

In a comprehensive head‑to‑head study of 19‑alkyne arachidonic acid (AA‑alk) versus unmodified arachidonic acid in Jurkat cells, AA‑alk exhibited 2‑fold lower cellular uptake but showed identical phospholipid incorporation and remodeling patterns to AA, and produced LTB₄ with 12‑fold reduced potency toward neutrophil chemotaxis [1]. This class‑level observation informs the evaluation of EPA alkyne: while ω‑terminal alkynyl PUFA probes reliably trace phospholipid metabolic pathways, their use as surrogates for studying eicosanoid/receptor signaling must be empirically validated for each parent fatty acid [1].

Fatty acid metabolism Click chemistry probe Structure‑activity relationship

Precision Application Scenarios for Icosa-5,8,11,14,17-pentaen-19-ynoic Acid Based on Validated Evidence


In Vivo Metabolic Tracing of EPA‑Containing Phospholipids in EPA‑Producing Microorganisms

The demonstrated ability of eEPA to incorporate into membrane phospholipids at levels equivalent to native EPA (5.3% vs. ~5% of total fatty acids) and to fully rescue growth and morphology defects in the ΔEPA strain of Shewanella livingstonensis Ac10 [1] makes this compound suitable for tracing EPA‑specific lipid metabolic pathways in bacterial model systems. Researchers can exploit the ω‑terminal alkyne for CuAAC‑based enrichment and LC‑MS identification of EPA‑containing phospholipid species without disrupting normal membrane physiology.

Multimodal Imaging of Cellular EPA Distribution Using Raman Microscopy and Click Chemistry

The characteristic Raman scattering signal of the terminal ethynyl group (~2120 cm⁻¹) enables direct, label‑free visualization of the probe's cellular localization [1]. Subsequent to Raman imaging, the same sample can be processed by CuAAC click chemistry with azide‑functionalized fluorophores or biotin for fluorescence imaging or streptavidin‑based enrichment [2], providing a correlated, multimodal dataset from a single labeling experiment.

Click Chemistry‑Enabled Enrichment of EPA‑Modified Proteins for Proteomics

EPA can be post‑translationally attached to proteins via covalent fatty acylation. The ω‑terminal alkyne of the target compound allows selective capture of EPA‑modified proteins using azide‑biotin reporters and streptavidin affinity purification, followed by mass spectrometry‑based identification [1]. This workflow is not feasible with unmodified EPA due to its lack of a bioorthogonal functional group [2].

Comparative Lipidomics Studies Requiring a Clickable ω‑3 PUFA with Validated Phospholipid Incorporation Fidelity

Class‑level evidence from 19‑alkyne arachidonic acid demonstrates that ω‑terminal alkynyl PUFA probes faithfully trace phospholipid incorporation and remodeling pathways, while caution is warranted for eicosanoid receptor signaling studies [1]. For researchers comparing ω‑6 (AA) and ω‑3 (EPA) lipid metabolism, EPA alkyne provides the essential ω‑3 clickable partner to AA‑alk, enabling parallel metabolic tracing experiments with validated incorporation fidelity for phospholipid analysis.

Quote Request

Request a Quote for Icosa-5,8,11,14,17-pentaen-19-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.